REACTION_CXSMILES
|
[C:1](Cl)(=O)C.[Cl:5][C:6]1[C:11]([CH2:12][C:13]([OH:15])=[O:14])=[CH:10][CH:9]=[CH:8][N:7]=1>CO>[Cl:5][C:6]1[C:11]([CH2:12][C:13]([O:15][CH3:1])=[O:14])=[CH:10][CH:9]=[CH:8][N:7]=1
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Name
|
|
Quantity
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0.651 mL
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Type
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reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
1.048 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1CC(=O)O
|
Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
|
Type
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TEMPERATURE
|
Details
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at reflux for 20 hours
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Duration
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20 h
|
Type
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CUSTOM
|
Details
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The volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between DCM (100 mL) and sat. NaHCO3 (100 mL)
|
Type
|
CUSTOM
|
Details
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The layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer extracted with DCM (2×100 mL)
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Type
|
WASH
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Details
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The combined organic layers were washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield an oil which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel (0-40% EtOAc in petroleum benzine 40-60° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |